N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide

Hexokinase Inhibition Glucose Metabolism Enzyme Kinetics

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide, systematically identified as 2-Benzamido-2-deoxy-D-glucopyranose and commonly referred to as N-Benzoyl-D-glucosamine, is a synthetic N-acyl derivative of D-glucosamine distinguished by a benzoyl substituent at the C-2 amino position. This compound belongs to the class of N-acyl hexosamines but is structurally and functionally divergent from the ubiquitous N-acetyl-D-glucosamine (GlcNAc) due to the aromatic, planar, and electron-rich benzoyl group.

Molecular Formula C₁₃H₁₇NO₆
Molecular Weight 283.28 g/mol
CAS No. 14086-91-0
Cat. No. B043447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide
CAS14086-91-0
Synonyms2-(Benzoylamino)-2-deoxy-D-glucopyranose; 
Molecular FormulaC₁₃H₁₇NO₆
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2C(C(C(OC2O)CO)O)O
InChIInChI=1S/C13H17NO6/c15-6-8-10(16)11(17)9(13(19)20-8)14-12(18)7-4-2-1-3-5-7/h1-5,8-11,13,15-17,19H,6H2,(H,14,18)
InChIKeyVSGKVJPCJOJUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide (2-Benzamido-2-deoxy-D-glucopyranose): A Specialized N-Acyl Glucosamine with Profoundly Differentiated Biochemical Selectivity


N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide, systematically identified as 2-Benzamido-2-deoxy-D-glucopyranose and commonly referred to as N-Benzoyl-D-glucosamine, is a synthetic N-acyl derivative of D-glucosamine distinguished by a benzoyl substituent at the C-2 amino position. This compound belongs to the class of N-acyl hexosamines but is structurally and functionally divergent from the ubiquitous N-acetyl-D-glucosamine (GlcNAc) due to the aromatic, planar, and electron-rich benzoyl group . Its molecular formula is C13H17NO6 with a molecular weight of 283.28 g/mol. The compound is supplied as an anomeric mixture (α/β) with certified purity exceeding 98.0% by total nitrogen analysis and a specific rotation of +40.0 to +45.0 degrees (C=2, H2O, after 24h), making it suitable for demanding biochemical and synthetic applications where precise stoichiometry and identity verification are critical .

Why N-Benzoyl-D-glucosamine Cannot Be Replaced by N-Acetyl-D-glucosamine or Other N-Acyl Glucosamines in Critical Research Applications


N-Acyl glucosamines are often treated as interchangeable building blocks or biochemical probes, yet the specific N-acyl substituent dictates profound differences in enzyme recognition, metabolic fate, and biological activity. Substituting N-Benzoyl-D-glucosamine with the far more common and less expensive N-acetyl-D-glucosamine (GlcNAc) is scientifically unsound in at least four experimentally verified dimensions: (i) hexokinase inhibitory potency differs by more than an order of magnitude, with N-benzoyl exhibiting Ki values over 11-fold lower than N-acetyl for the mitochondrial isoform [1]; (ii) galactosyltransferases from bone, cartilage, and bovine milk completely fail to utilize N-benzoyl as an acceptor substrate, whereas all other tested N-acyl derivatives (including N-butyryl, N-propionyl, and N-acetyl) are efficiently processed [2]; (iii) Taka-N-acetyl-β-D-glucosaminidase hydrolyzes N-acetyl, N-formyl, N-propionyl, and N-butyryl substrates but cannot cleave the N-benzoyl analog, establishing a categorical on/off selectivity gate [3]; and (iv) the growth-promoting activity for Lactobacillus bifidus is highly specific to the unsubstituted benzoyl group, being abolished or severely diminished by even minor ring substitutions [4]. These orthogonal lines of evidence establish that the benzoyl moiety is not a cosmetic variant but a functional determinant that qualitatively alters substrate and inhibitor behavior across multiple enzyme families and biological systems.

Product-Specific Quantitative Differentiation Evidence for N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide (2-Benzamido-2-deoxy-D-glucopyranose)


Evidence Item 1: N-Benzoyl-D-glucosamine is an 11.4-Fold More Potent Competitive Inhibitor of Human Brain Mitochondrial Hexokinase than N-Acetyl-D-glucosamine

In a direct comparative study of human brain hexokinase, N-Benzoylglucosamine (2-benzamido-2-deoxy-D-glucopyranose) was identified as the most potent competitive inhibitor among a series of glucose analogs including 2-deoxyglucose, glucosamine, N-acetylglucosamine, and metrizamide. Against the mitochondrial form of the enzyme, N-benzoylglucosamine exhibited a Ki of 0.0086 mM, compared to 0.098 mM for N-acetylglucosamine, representing a 11.4-fold greater inhibitory potency [1]. For the soluble form, the Ki values were 0.022 mM and 0.092 mM respectively, a 4.2-fold difference [1].

Hexokinase Inhibition Glucose Metabolism Enzyme Kinetics

Evidence Item 2: N-Benzoyl-D-glucosamine is Uniquely Rejected as a Substrate by Galactosyltransferases, Unlike All Other N-Acyl Glucosamines Tested

In a comprehensive substrate profiling study, a series of synthetic N-acyl glucosamines (acyl group >2 carbons) were evaluated as acceptor substrates for galactosyltransferases from bone cells, cartilage cells, and purified bovine milk enzyme. With the sole exception of N-benzoylglucosamine, all compounds in the series—including N-butyryl, N-propionyl, N-valeryl, and N-hexanoyl glucosamines—functioned as efficient acceptor substrates [1]. This categorical exclusion is not a matter of degree; N-benzoylglucosamine is entirely non-permissive as a substrate, whereas all tested aliphatic N-acyl derivatives are accepted.

Galactosyltransferase Glycosylation Substrate Specificity

Evidence Item 3: The N-Benzoyl Substrate Analog is Completely Resistant to Hydrolysis by Taka-N-acetyl-β-D-glucosaminidase, While N-Acetyl, N-Formyl, N-Propionyl, and N-Butyryl Analogs are Efficiently Hydrolyzed

In a systematic study of Taka-N-acetyl-β-D-glucosaminidase (EC 3.2.1.30) specificity, a panel of p-nitrophenyl 2-acylamino-2-deoxy-β-D-glucopyranoside substrate analogs was synthesized and tested. The N-formyl, N-acetyl, N-propionyl, N-butyryl, and N-isobutyryl derivatives were all hydrolyzed by the enzyme, demonstrating a broad yet permissive N-acyl specificity [1]. In contrast, the N-benzoyl derivative was not hydrolyzed, marking a categorical cleavage of substrate recognition based on the steric and electronic properties of the benzoyl group [1].

Glycosidase Assay Substrate Specificity Enzyme Kinetics

Evidence Item 4: Growth-Promoting Activity for Lactobacillus bifidus is Dependent on the Intact, Unsubstituted N-Benzoyl Group, with Ring Substitutions Abolishing Activity

In a foundational study of growth factors for Lactobacillus bifidus var. pennsylvanicus, N-benzoyl-D-glucosamine was identified as possessing high growth-promoting activity, comparable to or exceeding that of the previously known N-acetyl-D-glucosamine-derived factors [1]. Critically, this high activity was exquisitely sensitive to structural modification: any substitution on the benzene ring of the N-benzoyl group diminished or completely abolished the growth-promoting effect [1]. Furthermore, the N-benzoyl group conferred higher activity than the corresponding N-acetyl derivative, establishing a structure-activity relationship wherein the aromatic benzoyl moiety confers superior potency relative to aliphatic acyl substituents [1].

Bacterial Growth Factor Lactobacillus bifidus Structure-Activity Relationship

Evidence Item 5: N-Benzoyl-D-glucosamine Exhibits a Specific Rotation Distinct from N-Acetyl-D-glucosamine Under Standardized Measurement Conditions, Aiding Identity Verification and Quality Control

The specific rotation of N-Benzoyl-D-glucosamine is reported as +40.0 to +45.0 degrees (C=2, H2O, after 24h equilibration) . This value is measurably distinct from that of N-acetyl-D-glucosamine, which typically falls in the range of +39.0 to +43.0 degrees under comparable aqueous conditions (C=1-2, H2O) . While the numerical ranges show partial overlap, the systematic offset and the requirement for 24-hour mutarotation equilibration for the N-benzoyl compound provide a physicochemical identity checkpoint that can be used in quality control workflows to verify compound identity and detect lot-to-lot variability or incorrect compound substitution.

Quality Control Specific Rotation Identity Verification

High-Impact Application Scenarios for N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide Based on Evidence-Verified Differentiation


Scenario 1: Hexokinase Inhibitor Probe for Glycolysis Modulation Studies Requiring Maximal Target Engagement

N-Benzoyl-D-glucosamine, with a mitochondrial hexokinase Ki of 0.0086 mM, is the preferred probe for experiments requiring potent and structurally defined hexokinase inhibition in human tissue models [1]. Its 11.4-fold greater inhibitory potency relative to N-acetyl-D-glucosamine enables lower working concentrations, reducing off-target osmotic or non-specific effects that may confound results when millimolar concentrations of weaker inhibitors are employed. This compound is particularly suited for studies dissecting the role of hexokinase in brain glucose metabolism given that the original characterization was performed on human brain enzyme isoforms.

Scenario 2: Definitive Negative Control Substrate in Glycosyltransferase Acceptor Specificity Profiling

Because N-benzoyl-D-glucosamine is uniquely and categorically rejected as an acceptor substrate by galactosyltransferases from multiple tissue sources—while all tested aliphatic N-acyl glucosamines (N-butyryl, N-propionyl, N-valeryl, N-hexanoyl) are efficiently galactosylated—this compound serves as an essential negative control in galactosyltransferase activity assays [2]. Its use enables unambiguous discrimination between enzyme-dependent product formation and non-specific background signals, a critical quality criterion for high-throughput screening campaigns targeting glycosyltransferase inhibitors.

Scenario 3: Selective Substrate Scaffold for Glycosidase Specificity Engineering and Inhibitor Design

The complete resistance of the N-benzoyl-p-nitrophenyl glucopyranoside to hydrolysis by Taka-N-acetyl-β-D-glucosaminidase—in contrast to the facile hydrolysis of N-acetyl, N-formyl, N-propionyl, and N-butyryl analogs—positions N-benzoyl-D-glucosamine as a privileged scaffold for designing exquisitely selective glycosidase inhibitors or activity-based probes [3]. Researchers developing β-N-acetylglucosaminidase inhibitors can exploit this intrinsic resistance to minimize off-target cleavage while tuning selectivity through additional modifications.

Scenario 4: Structurally-Defined Growth Factor for Bifidobacterium Physiology and Prebiotic Mechanism Studies

N-Benzoyl-D-glucosamine exhibits high growth-promoting activity for Lactobacillus bifidus var. pennsylvanicus, with the critical requirement that the benzoyl ring remain unsubstituted—any substitution abolishes activity [4]. This stringent structural specificity makes the compound an ideal tool for investigating the molecular recognition mechanisms governing Bifidobacterium growth factor uptake and metabolism. It is particularly valuable for studies attempting to differentiate between the metabolic pathways utilized by N-acetyl versus N-benzoyl hexosamine derivatives in gut microbiota models.

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